(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine
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Overview
Description
(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethyl and carbonyl groups, and a threonine moiety. Its molecular formula is C10H16N2O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine typically involves the reaction of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride with D-threonine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
- Cefoperazone (a cephalosporin antibiotic with a similar piperazine structure)
Uniqueness
(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is unique due to its combination of a piperazine ring and a threonine moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H17N3O6 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C11H17N3O6/c1-3-13-4-5-14(9(17)8(13)16)11(20)12-7(6(2)15)10(18)19/h6-7,15H,3-5H2,1-2H3,(H,12,20)(H,18,19)/t6-,7+/m0/s1 |
InChI Key |
ZHSHILPNZJXHGF-NKWVEPMBSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O |
Origin of Product |
United States |
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